Sulfur fluoride oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
pentafluoro-(pentafluoro-λ6-sulfanyl)oxy-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F10OS2/c1-12(2,3,4,5)11-13(6,7,8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLKWLFYAJMZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O(S(F)(F)(F)(F)F)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195133 | |
| Record name | Sulfur fluoride oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42310-84-9 | |
| Record name | Sulfur fluoride oxide (S2F10O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42310-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur fluoride oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042310849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur fluoride oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Sulfur Fluoride Oxides
Direct Fluorination Pathways
Direct fluorination represents a fundamental approach for the synthesis of sulfur fluoride (B91410) oxides, involving the direct reaction of sulfur-containing precursors with elemental fluorine.
Fluorination of Thionyl Fluoride (SOF₂) with Elemental Fluorine (F₂)
The direct fluorination of thionyl fluoride (SOF₂) serves as a primary route to thionyl tetrafluoride (SOF₄). This reaction involves the addition of fluorine across the sulfur-oxygen double bond, elevating the oxidation state of sulfur.
Historically, this synthesis was performed at elevated temperatures. For instance, the reaction can be carried out at approximately 200°C. wikipedia.org The use of catalysts such as silver fluoride or platinum has been noted to facilitate this conversion. wikipedia.org
More recent advancements have enabled this synthesis to be conducted under milder conditions. A one-pot synthesis at room temperature has been developed, allowing for a selective and large-scale (100 mmol) production of high-purity SOF₄. fu-berlin.deresearchgate.net This method underscores the progress in handling gaseous fluorine and controlling reaction parameters to achieve quantitative yields. fu-berlin.de
| Method | Reactants | Conditions | Catalysts | Product | Purity/Yield |
| Classical Method | SOF₂, F₂ | ~200°C | Silver fluoride, Platinum | SOF₄ | - |
| Modern Method | SOF₂, F₂ | Room Temperature | None reported | SOF₄ | High purity, Quantitative |
Reaction of Elemental Sulfur with Fluorine Gas in Sulfur Fluoride Oxide Synthesis
The direct reaction of elemental sulfur with a mixture of fluorine and oxygen gas provides a pathway to sulfuryl fluoride (SO₂F₂). This method can also produce sulfur tetrafluoride (SF₄), with the product distribution being highly dependent on the reaction conditions. fluorine1.rufluorine1.ru
Research has shown that the yield of sulfuryl fluoride can be as high as 70% depending on the specific parameters employed. fluorine1.rufluorine1.ru Conversely, under different conditions, the main product can be sulfur tetrafluoride, with yields up to 80.7%. fluorine1.rufluorine1.ru For example, a study achieved an 80.7% yield of SF₄ at 195°C with a fluorine to oxygen ratio of 20:1, which resulted in a 19.3% yield of SO₂F₂. fluorine1.ru
| Main Product | Reactants | F/O Molar Ratio | Temperature (°C) | Yield (%) |
| SO₂F₂ | S, F₂, O₂ | < 0.75 | Variable | Up to 70 |
| SF₄ | S, F₂, O₂ | 20/1 | 195 | 80.7 (SF₄), 19.3 (SO₂F₂) |
Electrochemical Synthesis Routes
Electrochemical methods offer an alternative to direct fluorination, utilizing electrical energy to drive the formation of sulfur fluoride oxides.
Electrolysis of Hydrogen Fluoride and Sulfur Dioxide Systems
The electrolysis of a solution of sulfur dioxide in hydrogen fluoride is a known method for the production of thionyl tetrafluoride (SOF₄). wikipedia.org This process can also yield other fluorinated species, such as oxygen difluoride (OF₂) and sulfuryl fluoride (SO₂F₂). The efficiency and selectivity of the electrolysis are influenced by parameters including the applied voltage, current density, and the specific composition of the electrolyte. The electrochemical perfluorination of various compounds is often carried out in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source. thieme-connect.de
Another related process, though not strictly electrochemical, involves reacting a gaseous mixture of chlorine, sulfur dioxide, and hydrogen fluoride in the presence of an alkaline earth metal fluoride catalyst, such as barium fluoride, to produce sulfuryl fluoride. google.com This gas-phase reaction is typically conducted at temperatures between 125°C and 400°C. google.com
| Method | Reactants/Electrolyte | Products | Key Parameters |
| Electrolysis | SO₂ in HF | SOF₄, OF₂, SO₂F₂ | Voltage, Current Density, Electrolyte Composition |
| Catalytic Gas-Phase Reaction | Cl₂, SO₂, HF | SO₂F₂ | Temperature (125-400°C), Alkaline Earth Metal Fluoride Catalyst |
Precursor-Based Synthesis Strategies
These strategies involve the use of a pre-synthesized sulfur fluoride compound which is then further reacted to yield the desired this compound.
Controlled Fluorination of Sulfur Tetrafluoride (SF₄) with Oxygen-Containing Precursors
A notable example of a precursor-based synthesis is the reaction of sulfur tetrafluoride (SF₄) with an oxygen-containing precursor to produce a this compound. A fluorine-free synthesis of thionyl tetrafluoride (SOF₄) has been reported, which involves the reaction of sulfur tetrafluoride with oxygen (O₂) using nitrogen dioxide (NO₂) as a catalyst. fu-berlin.de This method avoids the direct use of hazardous elemental fluorine.
Sulfur tetrafluoride itself is a versatile fluorinating agent, capable of converting carbonyl groups and alcohols to their corresponding fluorinated derivatives. wikipedia.org Its reactions are often conducted in the presence of hydrogen fluoride, which can act as a catalyst. wikipedia.org
| Product | Precursor | Oxygen-Containing Reactant | Catalyst |
| SOF₄ | SF₄ | O₂ | NO₂ |
Comparative Analysis of Synthetic Methodologies
Yields and Selectivity Considerations in this compound Synthesis
The successful synthesis of sulfur fluoride oxides is critically dependent on the chosen methodology, which dictates the achievable yields and selectivity. A variety of synthetic routes have been developed, each with distinct advantages and limitations depending on the nature of the starting materials and the desired product.
Electrochemical methods have emerged as a powerful tool for the synthesis of sulfonyl fluorides. An electrochemical oxidative coupling of thiols and potassium fluoride allows for the transformation of a wide array of structurally and electronically diverse thiols into their corresponding sulfonyl fluorides. acs.org This method is compatible with thiophenols bearing electron-neutral, electron-donating, and electron-withdrawing substituents, with reported yields ranging from 37% to 99%. acs.org In some cases, lower isolated yields are attributed to the volatility of the product. acs.org
Mechanochemical synthesis presents a sustainable and efficient alternative to traditional solution-based methods. kuleuven.be By using a mixer mill under solvent-free conditions, sulfur(VI) 2-methylimidazoles can be converted into sulfonyl, sulfonimidoyl, and sulfoxyl fluorides in good to excellent yields. kuleuven.be For instance, aryl sulfonyl fluorides have been obtained in yields of 72% to 87%. kuleuven.be This technique often results in shorter reaction times and circumvents issues related to solvent use and reagent solubility. kuleuven.be
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, provides a versatile platform for synthesizing sulfur fluoride oxides. nih.gov One-pot fluorosulfonylation using Grignard reagents and sulfuryl fluoride can convert a series of aryl, alkyl, and heteroaryl Grignard reagents into the desired sulfonyl fluorides, with yields reaching up to 93%. thieme-connect.comccspublishing.org.cn Another approach involves the synthesis of alkynyl sulfonyl fluorides from alkynes, which has been achieved in good yields ranging from 54% to 88% over numerous examples. ccspublishing.org.cn
The choice of precursor is pivotal. Sulfonyl fluorides can be efficiently generated from sulfonyl chlorides via fluoride-chloride exchange, from sulfonic acids, or directly from thiols through oxidative chlorination followed by fluorination. ccspublishing.org.cn The synthesis of fluorosulfates from phenols and sulfuryl fluoride under base catalysis also proceeds in excellent yields. thieme-connect.com
Below is a data table summarizing the yields for different synthetic methodologies for producing various sulfur fluoride oxides.
| Target Compound Class | Synthetic Method | Precursors | Reported Yields |
| Aryl Sulfonyl Fluorides | Electrochemical Oxidation | Thiols/Disulfides & Potassium Fluoride | 37-99% acs.org |
| Aryl Sulfonyl Fluorides | Mechanochemistry | 1-(arylsulfonyl)-2-methylimidazole & KHF2 | 72-87% kuleuven.be |
| Aliphatic Sulfonyl Fluorides | Mechanochemistry | 1-(alkylsulfonyl)-2-methylimidazole & KHF2 | 74-87% kuleuven.be |
| Sulfonyl Fluorides | One-pot Fluorosulfonylation | Grignard Reagents & Sulfuryl Fluoride | Up to 93% thieme-connect.comccspublishing.org.cn |
| Alkynyl Sulfonyl Fluorides | One-pot Stepwise Synthesis | Alkynes & SO2/NFSI or FSO2-O-SO2F | 54-88% ccspublishing.org.cn |
| Sulfonimidoyl Fluorides | Mechanochemistry | N-protected sulfonimidoyl-2-methylimidazole & KHF2 | 66-69% kuleuven.be |
| Fluorosulfates | SuFEx Reaction | Phenols/Aryl Silyl Ethers & Sulfuryl Fluoride | Excellent thieme-connect.com |
This table presents a selection of reported yields and is not exhaustive. Yields are highly dependent on specific substrates and reaction conditions.
Selectivity is another key consideration. For example, in the synthesis of sulfonimidoyl fluorides from thionyl tetrafluoride, difluorothionyl aniline (B41778) derivatives generally show good selectivity for monosubstitution on the sulfur center. thieme-connect.com However, the presence of strongly electron-withdrawing groups can promote over-substitution. thieme-connect.com The development of catalytic systems, such as the use of calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂), has been shown to enable more efficient and selective routes to compounds like sulfamoyl fluorides, which have traditionally been challenging to synthesize. nih.gov
Challenges and Advancements in Scalable Production Methods
The transition from laboratory-scale synthesis to large-scale industrial production of sulfur fluoride oxides presents significant challenges related to cost, safety, and process efficiency. nih.gov While many synthetic methods demonstrate high yields on a small scale, their scalability is not always straightforward.
A primary challenge lies in the manufacturing complexity and the need for precise process control to ensure product quality and consistency. mdpi.com For popular and powerful methodologies like SuFEx, the scalability of base-catalyzed reactions can be problematic. nih.gov For example, catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often require high catalyst loadings, which complicates the purification process on a larger scale. nih.gov Other highly effective organosuperbase catalysts, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), are limited by their air sensitivity, high cost, and lack of bulk availability, hindering their application in large-scale production. nih.gov The use of highly reactive and potentially hazardous gases, such as sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄), also requires specialized equipment and stringent safety protocols, adding to the complexity and cost of scale-up. nih.gov
Despite these hurdles, significant advancements are being made to overcome the challenges of scalable production. A major step forward is the development of more efficient and robust catalytic systems. nih.gov
Key Advancements:
Highly Active Catalysts: The use of bifluoride ion salts ([FHF]⁻) as catalysts for SuFEx reactions represents a significant improvement. nih.gov These catalysts display superior activity, requiring loadings as low as 0.1 mol%, and in some cases, just 0.05 mol%. nih.gov Such low catalyst requirements facilitate a more efficient and cost-effective production of polymers like polysulfates on an industrial scale. nih.gov
Novel Lewis Acid Catalysis: The introduction of Lewis acidic catalysts like calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂) provides a solution for activating traditionally less reactive substrates. nih.gov In conjunction with a Lewis base, this catalyst can efficiently drive reactions for challenging compounds like N-disubstituted sulfamoyl fluorides at room temperature, offering a more sustainable and selective production route. nih.gov
Process Optimization: For certain precursors, such as electron-rich alkynes used in the synthesis of alkynyl sulfonyl fluorides, a one-pot process has been developed where an alkynide ion reacts with sulfur dioxide gas followed by electrophilic fluorination. nih.gov This streamlined approach is more reliable for scaling up compared to methods requiring cryogenic temperatures. nih.gov
These advancements in catalysis and process engineering are crucial for mitigating the costs, safety concerns, and purification difficulties associated with the large-scale manufacturing of sulfur fluoride oxides, paving the way for their broader application in materials science, agrochemicals, and pharmaceuticals.
Molecular Structure and Bonding Theories of Sulfur Fluoride Oxides
Advanced Geometric Characterization of Sulfur Tetrafluoride Oxide (SOF₄)
Sulfur tetrafluoride oxide, also known as thionyl tetrafluoride, is an inorganic compound with the formula SOF₄. wikipedia.org Its molecular structure is a key area of study for understanding the behavior of hexacoordinated sulfur compounds.
In the trigonal bipyramidal structure of SOF₄, the atoms occupy two distinct types of positions: axial and equatorial. Two fluorine atoms occupy the axial positions, while the other two fluorine atoms and the oxygen atom are situated in the equatorial positions. wikipedia.orgechemi.com The placement of the double-bonded oxygen atom in an equatorial position is a critical feature of the molecule's structure. wikipedia.org This arrangement leads to differences in bond lengths and bond angles compared to a perfect trigonal bipyramid.
The axial S-F bonds are longer than the equatorial S-F bonds. wikipedia.org Specifically, the axial S-F bond length is 1.596 Å, while the equatorial S-F bond length is 1.539 Å. wikipedia.org The sulfur-oxygen double bond has a length of 1.409 Å. wikipedia.org The bond angles also reflect the distorted geometry. The angle between the two equatorial fluorine atoms is 112.8°, while the angle between an axial fluorine and an equatorial fluorine is 85.7°. wikipedia.org The angle between an axial fluorine and the oxygen atom is 97.7°, and the angle between the oxygen atom and an equatorial fluorine is 123.6°. wikipedia.org
| Parameter | Value |
|---|---|
| Axial S-F Bond Length | 1.596 Å |
| Equatorial S-F Bond Length | 1.539 Å |
| S=O Bond Length | 1.409 Å |
| ∠ Fₑ₋S-Fₑ | 112.8° |
| ∠ Fₐ-S-Fₑ | 85.7° |
| ∠ Fₐ-S-O | 97.7° |
| ∠ O-S-Fₑ | 123.6° |
Quantum Chemical Descriptions of Bonding
The bonding in SOF₄ is complex and is often described using advanced theoretical models that go beyond simple Lewis structures. These quantum chemical descriptions provide deeper insight into the nature of the bonds in this hypervalent molecule.
Molecular Orbital (MO) theory provides a more complete description of bonding in molecules like SOF₄. wikipedia.org In this framework, the atomic orbitals of the central sulfur atom and the surrounding fluorine and oxygen atoms combine to form a set of molecular orbitals that are delocalized over the entire molecule. For a hexacoordinate sulfur molecule, a basis set including the 3s and 3p orbitals on sulfur and the orbitals of the fluorine ligands results in a series of bonding, non-bonding, and antibonding molecular orbitals. wikipedia.org This approach can account for the accommodation of all 12 valence electrons without necessarily invoking d-orbital participation, explaining the stability of the molecule through the delocalization of electron density. wikipedia.org Ab initio molecular orbital calculations have been shown to predict the geometry of SOF₄ with good agreement with experimental data. researchgate.netcdnsciencepub.com
SOF₄ is considered a hypervalent molecule because the central sulfur atom forms bonds with five other atoms, appearing to have more than eight electrons in its valence shell. wikipedia.org The traditional explanation for hypervalency involved the participation of sulfur's 3d orbitals in bonding. wikipedia.org However, modern quantum chemical calculations have shown that the contribution of d-orbitals to the bonding in such molecules is minimal. iitd.ac.in
Alternative models have been proposed to explain the bonding in hypervalent compounds. One such model involves the concept of a three-center four-electron (3c-4e) bond. wikipedia.org Another prevailing view suggests that the bonding in molecules like sulfur hexafluoride has significant ionic character. iitd.ac.inuniroma1.it In this model, resonance structures with covalent and ionic bonds are considered, distributing the charge and satisfying the octet rule for the central atom. iitd.ac.in These models provide a more accurate picture of the electronic structure than one relying heavily on d-orbital hybridization. uniroma1.it
In the context of valence bond theory, the sulfur atom in SOF₄ is often described as having sp³d hybridization. quora.comechemi.com This model proposes that one 3s orbital, three 3p orbitals, and one 3d orbital of the sulfur atom mix to form five equivalent hybrid orbitals. study.com These hybrid orbitals are arranged in a trigonal bipyramidal geometry, which allows for the formation of five sigma (σ) bonds with the four fluorine atoms and the oxygen atom. quora.comechemi.com The pi (π) bond between sulfur and oxygen is then formed by the overlap of an unhybridized d-orbital on the sulfur with a p-orbital on the oxygen. echemi.com While the sp³d hybridization model is a useful heuristic for predicting molecular geometry, it is important to note the limitations and controversies surrounding the extent of d-orbital involvement in the bonding of main group elements. iitd.ac.inuniroma1.it
Spectroscopic Investigations of Sulfur Fluoride Oxides
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and characterizing the bonding within sulfur fluoride (B91410) oxides. The frequencies of molecular vibrations are sensitive to bond strength and the mass of the bonded atoms, offering distinct spectral fingerprints for these compounds.
The IR spectra of sulfur fluoride oxides are dominated by strong absorptions corresponding to the stretching vibrations of the sulfur-oxygen (S=O) double bond and the sulfur-fluorine (S-F) single bonds.
The S=O stretching vibration is particularly characteristic. In sulfur tetrafluoride oxide (SOF₄), this vibration appears in the range of 1300–1400 cm⁻¹. For sulfuryl fluoride (SO₂F₂), which contains two S=O bonds, a very strong absorption band is observed around 1501 cm⁻¹, attributed to the asymmetric S=O stretch, with a symmetric stretch appearing near 1248 cm⁻¹. researchgate.net In thionyl fluoride (SOF₂), the S=O stretching frequency is found at a lower wavenumber, with a strong band reported at approximately 1316 cm⁻¹ in the gas phase. nii.ac.jp
Table 1: Characteristic Infrared (IR) Absorption Frequencies for Sulfur Fluoride Oxides
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Sulfur Tetrafluoride Oxide (SOF₄) | S=O Stretch | ~1300 - 1400 | |
| S-F Stretch | - | - | |
| Sulfuryl Fluoride (SO₂F₂) | S=O Asymmetric Stretch | 1501 | researchgate.net |
| S-F Stretch | 848 - 885 | researchgate.net | |
| Thionyl Fluoride (SOF₂) | S=O Stretch | 1316 (Gas) | nii.ac.jp |
| S-F Stretch | 808 | osti.gov |
Infrared spectroscopy provides a straightforward method for distinguishing sulfur fluoride oxides from fluorinated sulfur species that lack oxygen, such as sulfur tetrafluoride (SF₄) and sulfur hexafluoride (SF₆). The most definitive feature is the presence of the intense S=O stretching absorption band in the 1150-1500 cm⁻¹ region for the oxides, a feature that is completely absent in the spectra of SF₄ and SF₆.
While SF₆ has a very strong, characteristic IR absorption, it occurs at a much lower frequency, around 960 cm⁻¹. osti.gov Likewise, SF₄ has its own unique IR spectrum, but it lacks any absorption in the S=O stretching region. researchgate.net This clear distinction allows for the unambiguous identification of the sulfur oxide functionality.
Furthermore, different sulfur fluoride oxides can be distinguished from one another by the precise location of their S=O and S-F stretching bands. For instance, the S=O stretch in SOF₂ is at a lower frequency than in SOF₄, a difference attributed to the greater electron-withdrawing effect of the four fluorine atoms in SOF₄ compared to the two in SOF₂, which strengthens and shortens the S=O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for determining the structure of sulfur fluoride oxides. The chemical shifts and coupling patterns of the fluorine atoms provide detailed information about their chemical environment and connectivity within the molecule.
In molecules with lower symmetry, such as sulfur tetrafluoride oxide (SOF₄), the fluorine atoms can occupy chemically non-equivalent positions. SOF₄ adopts a trigonal bipyramidal geometry, with two axial fluorine atoms and two equatorial fluorine atoms. researchgate.net This difference in geometric position leads to distinct electronic environments.
At low temperatures, where molecular motion is restricted, the ¹⁹F NMR spectrum of SOF₄ is expected to resolve two separate signals: one for the axial fluorine atoms and another for the equatorial fluorines. Reports suggest these appear at approximately 50-60 ppm for the axial fluorines and 100-110 ppm for the equatorial ones. However, at room temperature, these molecules can undergo rapid intramolecular exchange processes, such as pseudorotation, which can average the signals. If this exchange is fast on the NMR timescale, only a single, averaged signal for all four fluorine atoms may be observed.
A comparison of the ¹⁹F NMR spectra of sulfur fluoride oxides with highly symmetrical sulfur fluorides like sulfur hexafluoride (SF₆) highlights the utility of this technique for structural analysis.
SF₆ has a perfectly octahedral geometry, where all six fluorine atoms are chemically and magnetically equivalent. Consequently, its ¹⁹F NMR spectrum displays a single, sharp resonance peak at approximately +57 ppm. ucsb.edu This simplicity contrasts sharply with the potential complexity in less symmetrical sulfur fluoride oxides.
Other sulfur fluoride oxides, such as thionyl fluoride (SOF₂) and sulfuryl fluoride (SO₂F₂), also exhibit simple ¹⁹F NMR spectra consisting of a single peak, as the fluorine atoms in each molecule are equivalent. researchgate.net However, their chemical shifts are distinct from SF₆ and from each other, allowing for their differentiation.
Table 2: Comparative ¹⁹F NMR Chemical Shift Data
| Compound | Fluorine Environment | Approximate Chemical Shift (ppm, rel. to CFCl₃) | Reference |
|---|---|---|---|
| Sulfur Tetrafluoride Oxide (SOF₄) | Axial | ~50 - 60 | |
| Equatorial | ~100 - 110 | ||
| Sulfuryl Fluoride (SO₂F₂) | Equivalent F | +33.17 | ucsb.edu |
| Thionyl Fluoride (SOF₂) | Equivalent F | +75.68 | ucsb.edu |
| Sulfur Hexafluoride (SF₆) | Equivalent F | +57.4 | ucsb.edu |
Mass Spectrometric Analysis of Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. ibchem.com When a molecule is ionized in the mass spectrometer, typically by electron impact, the resulting molecular ion can break apart into smaller, charged fragments. msu.edu
For sulfur fluoride oxides, the fragmentation patterns are characteristic of the parent molecule. Sulfur tetrafluoride oxide (SOF₄), with a molecular weight of 124 amu, fragments to produce characteristic ions such as [SF₃]⁺ at a mass-to-charge ratio (m/z) of 107 and [FSO]⁺ at m/z 83. nist.gov This pattern is distinct from that of related compounds. For example, the fragmentation of SF₆ (molecular weight 146 amu) is dominated by the formation of the [SF₅]⁺ ion at m/z 127, not 146 as previously misreported. The analysis of these unique fragments helps to confirm the identity and structure of the sulfur fluoride oxide. msu.edu
Table 3: Common Mass Spectrometry Fragments for Sulfur Fluorides
| Parent Compound | Molecular Ion (M⁺) m/z | Major Fragment Ions (m/z) | Reference |
|---|---|---|---|
| Sulfur Tetrafluoride Oxide (SOF₄) | 124 | 107 ([SF₃]⁺), 83 ([FSO]⁺) | nist.gov |
| Sulfuryl Fluoride (SO₂F₂) | 102 | 83 ([SO₂F]⁺), 67 ([SOF]⁺) | nist.gov |
| Thionyl Fluoride (SOF₂) | 86 | 67 ([SOF]⁺), 48 ([SO]⁺) | - |
| Sulfur Hexafluoride (SF₆) | 146 | 127 ([SF₅]⁺) |
Integration of Spectroscopic Data with Computational Models for Validation
The synergy between experimental spectroscopy and computational chemistry provides a powerful framework for the validation and interpretation of molecular properties. For sulfur fluoride oxides, this integrated approach is crucial for accurately assigning spectral features and understanding their complex structures and dynamics. Computational models, ranging from density functional theory (DFT) to high-level ab initio methods, are used to predict spectroscopic parameters, which are then benchmarked against experimental data. This validation process not only confirms the accuracy of the theoretical models but also allows for a more profound interpretation of the experimental spectra.
The last few decades have seen a significant increase in the interaction between experimental and theoretical approaches in spectroscopy. frontiersin.org While spectroscopic techniques offer a non-invasive way to probe molecular systems, the interpretation of the resulting data can be complex due to factors like stereo-electronic effects, dynamics, and environmental influences. frontiersin.orgnih.gov Detailed molecular simulations are essential to unravel these intricate signatures and reveal the underlying molecular properties. frontiersin.orgnih.gov
Validation of Computational Models through Spectroscopic Data
A primary application of this integrated approach is the validation of computational methods. By comparing theoretically predicted spectroscopic constants—such as rotational constants, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts—with values obtained from high-resolution experiments, researchers can assess the accuracy of the chosen theoretical level (e.g., functional and basis set).
For instance, studies on sulfuryl fluoride (SO₂F₂) have demonstrated excellent agreement between experimental and calculated data. High-resolution Fourier-Transform infrared (FT-IR) spectra have been analyzed using specialized computational programs like the C2v Top Data System (C2vTDS), which is based on a tensorial formalism. researchgate.net In one such study, an analysis of 2407 line positions yielded a global root mean square deviation of approximately 0.19 × 10⁻³ cm⁻¹. researchgate.net Similarly, the rotational spectrum of SO₂F₂, a near-spherical top molecule, was investigated using microwave Fourier transform and millimeter-wave spectroscopy, requiring a non-reduced Hamiltonian for a satisfactory fit of the experimental data. researchgate.net
The accuracy of different computational methods can be quantified. For example, in vibrational analysis, the mean absolute deviation (MAD) between computed and experimental frequencies is a key metric. For a set of molecules, double-hybrid functionals like B2PLYP have shown a MAD of around 12 cm⁻¹, while the widely used B3LYP functional shows a MAD of about 20 cm⁻¹. nih.gov
Case Study: Sulfuryl Fluoride (SO₂F₂)
The validation of computational models for SO₂F₂ is well-documented. Theoretical calculations of its vibrational frequencies have been compared extensively with experimental results. The choice of basis set is shown to be critical. For example, wavenumbers for the fundamental transitions of SO₂F₂ calculated with the SBKJC(3df) basis set are within 2–12 cm⁻¹ of their experimental counterparts, with a root mean square deviation (RMSD) of 7.7 cm⁻¹. researchgate.net In contrast, calculations using the 6-31G(df) basis set result in a larger RMSD of 17.2 cm⁻¹. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (SBKJC(3df)) | Difference (cm⁻¹) |
| ν₁(a₁) - sym. SO₂ str. | 1269 | 1281.3 | 12.3 |
| ν₂(a₁) - sym. SF₂ str. | 848 | 855.7 | 7.7 |
| ν₃(a₁) - SF₂ scissor | 541 | 543.1 | 2.1 |
| ν₄(a₁) - SO₂ rock | 384 | 386.4 | 2.4 |
| ν₅(a₂) - SF₂ twist | 553 | 550.2 | -2.8 |
| ν₆(b₁) - SF₂ rock | 885 | 889.9 | 4.9 |
| ν₇(b₁) - SO₂ wag | 539 | 536.8 | -2.2 |
| ν₈(b₂) - asym. SO₂ str. | 1502 | 1504.1 | 2.1 |
| ν₉(b₂) - asym. SF₂ str. | 552 | 558.7 | 6.7 |
Data sourced from a comparative study of experimental and calculated vibrational spectra. researchgate.net
Case Study: Thionyl Fluoride (SOF₂)
For thionyl fluoride (SOF₂), a combination of Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry and ab initio calculations has been used to validate its thermochemical properties. acs.org The proton affinity of SOF₂ was determined experimentally through "bracketing" experiments and then compared with theoretical values. The experimental value of 157.7 ± 3 kcal mol⁻¹ showed good agreement with values calculated at the CCSD(T) level of theory (155.5 ± 3 kcal mol⁻¹) and the B3LYP level (153.6 ± 3 kcal mol⁻¹). acs.org This consistency validates the computational models used to describe the protonation of SOF₂. acs.org Furthermore, photoelectron spectra of SOF₂ have been successfully correlated with the results of ab initio calculations, allowing for specific assignments of ionization potentials to molecular orbitals. royalsocietypublishing.orgrsc.org
| Method | Proton Affinity (kcal mol⁻¹) |
| Experimental (FT-ICR Bracketing) | 157.7 ± 3 |
| Computational (CCSD(T)) | 155.5 ± 3 |
| Computational (B3LYP) | 153.6 ± 3 |
Data sourced from a combined experimental and theoretical study on the protonation of SOF₂. acs.org
Case Study: Sulfuryl Fluoride Anion (SO₂F₂⁻)
The integration of spectroscopic and computational methods is also vital for characterizing transient or ionic species. The structure of the sulfuryl fluoride anion (SO₂F₂⁻) was determined by comparing its infrared spectrum, measured in argon and neon matrices, with results from density functional theory (DFT) calculations. researchgate.net The experimental absorptions were assigned to specific vibrational modes based on the strong correlation with the calculated frequencies and their isotopic shifts (using ³⁴S and ¹⁸O isotopes). researchgate.net This validation confirmed that the SO₂F₂⁻ anion has a non-planar C₂ᵥ symmetry and a ²A₁ ground state. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Argon Matrix) | Experimental Frequency (cm⁻¹) (Neon Matrix) |
| Antisymmetric O-S-O Stretch | 1284.9 | 1289.0 |
| Symmetric O-S-O Stretch | 1109.3 | 1116.2 |
| SO₂ Wagging Mode | 567.0 | 576.8 |
Data sourced from a study combining infrared spectroscopy and density functional theory calculations. researchgate.net
Reactivity and Reaction Mechanisms of Sulfur Fluoride Oxides
Lewis Acid-Base Interactions
Sulfur fluoride (B91410) oxides, such as sulfur tetrafluoride oxide (thionyl tetrafluoride, SOF₄) and sulfur tetrafluoride (SF₄), display significant Lewis acid-base characteristics. Their reactivity is largely defined by the electron-deficient nature of the central sulfur atom and its ability to engage with both electron-pair donors (Lewis bases) and acceptors.
The ability of a compound to act as both a Lewis acid and a Lewis base is known as amphoterism. byjus.comlibretexts.org Sulfur fluoride oxides like sulfur tetrafluoride (SF₄) are recognized for their amphoteric nature, which results in a rich and varied chemical reactivity. researchgate.net This dual behavior allows them to participate in a wide array of chemical reactions, forming different products depending on the nature of the co-reactant. researchgate.net For instance, they can react with strong acids, where they behave as a base, and with strong bases, where they act as an acid. This property is fundamental to their use in chemical synthesis, enabling the formation of diverse sulfur-containing compounds.
Sulfur fluoride oxides readily form adducts with a variety of Lewis bases. Sulfur tetrafluoride (SF₄), for example, forms stable complexes with nitrogen-containing bases like pyridine (B92270) and its derivatives (e.g., 4-methylpyridine, 4-dimethylaminopyridine) and with oxygen-containing bases such as ethers and ketones. uleth.cacore.ac.uk These adducts, such as SF₄·Base, are formed through the donation of a lone pair of electrons from the nitrogen or oxygen atom of the Lewis base to the sulfur atom of the sulfur fluoride oxide. uleth.cacollectionscanada.gc.ca The isolation and characterization of these adducts, often through techniques like X-ray crystallography and Raman spectroscopy, have provided significant insight into the dative bonding interactions involving tetravalent sulfur. uleth.cacore.ac.uk In the presence of hydrogen fluoride, adducts formed with nitrogen bases can undergo solvolysis, leading to the protonation of the base. researchgate.net
The amphoteric character of sulfur fluoride oxides is clearly demonstrated in their reactions with fluoride ion acceptors and donors. researchgate.net
As a Lewis Base (Fluoride Donor): When reacting with strong Lewis acids that are powerful fluoride acceptors, such as antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), sulfur fluoride oxides donate a fluoride ion. For example, thionyl tetrafluoride (SOF₄) reacts with SbF₅ to form the trifluorosulfoxonium cation, [SOF₃]⁺, creating the salt [SOF₃]⁺[SbF₆]⁻. wikipedia.org Similarly, sulfur tetrafluoride (SF₄) reacts with these acceptors to yield salts containing the [SF₃]⁺ cation. researchgate.net
As a Lewis Acid (Fluoride Acceptor): Conversely, in the presence of strong fluoride donors, sulfur fluoride oxides act as Lewis acids by accepting a fluoride ion. The reaction of SF₄ with a fluoride source yields the [SF₅]⁻ anion. researchgate.net These reactions highlight the ability of the sulfur center to either expand or reduce its coordination environment in response to the electronic demands of its reaction partner.
Reaction Kinetics and Pathways
The study of reaction kinetics provides quantitative insight into the speed and mechanisms of chemical transformations involving sulfur fluoride oxides. Key areas of investigation include their hydrolysis and their interactions with reactive atomic species.
The hydrolysis of sulfur fluoride oxides in the gas phase is a critical process, particularly for understanding their atmospheric fate and their decomposition in industrial applications.
The hydrolysis of thionyl tetrafluoride (SOF₄) to produce sulfuryl fluoride (SO₂F₂) is a reaction that has been studied computationally. nih.gov Research suggests that the mechanism is not a simple bimolecular reaction but is catalyzed by the presence of additional water molecules. nih.govresearchgate.net Ab initio studies indicate that a low-energy transition state involves two water molecules, which form a hydrogen-bond network that facilitates the necessary proton transfer during the reaction. nih.gov
Below is a table of experimentally determined second-order rate constants for the gas-phase hydrolysis of SOF₂ and SOF₄.
| Compound | Buffer Gas | Rate Constant at 298 K (cm³/s) | Source |
| SOF₂ | SF₆ | (1.2 ± 0.3) x 10⁻²³ | osti.gov |
| SOF₄ | SF₆ / N₂ | (1.0 ± 0.3) x 10⁻²¹ | osti.gov |
This table presents the rate constants for the gas-phase hydrolysis of thionyl fluoride (SOF₂) and thionyl tetrafluoride (SOF₄) at 298 K.
The reactions of sulfur oxyfluoride anions (SOₓFᵧ⁻) with atomic hydrogen, nitrogen, and oxygen have been investigated using selected-ion flow tube (SIFT) mass spectrometry. researchgate.netdtic.milnih.gov These studies reveal distinct reaction pathways and kinetics depending on the atomic reactant.
Reactions with Hydrogen Atoms (H): SOₓFᵧ⁻ anions react with hydrogen atoms exclusively through fluorine-atom abstraction to produce hydrogen fluoride (HF). researchgate.netnih.gov This process occurs at both 298 K and 500 K with no significant temperature dependence observed in this range, and successive removal of fluorine atoms does not occur. researchgate.netnih.gov
Reactions with Nitrogen Atoms (N): Most SOₓFᵧ⁻ anions are unreactive toward nitrogen atoms, with a reaction rate constant limit of less than 1 x 10⁻¹¹ cm³ s⁻¹. researchgate.netdtic.mil The notable exception is the sulfur dioxide anion (SO₂⁻), which reacts efficiently with both nitrogen and oxygen. dtic.milnih.gov
Reactions with Oxygen Atoms (O): All studied SOₓFᵧ⁻ ions react with atomic oxygen. researchgate.netdtic.mil Three primary reaction pathways have been identified: F-atom exchange, F⁻ ion exchange, and charge transfer to the oxygen atom. researchgate.netdtic.mil
| Anion Reactant | Atomic Reactant | Primary Reaction Pathway(s) | General Rate Information | Source(s) |
| SOₓFᵧ⁻ | H | Fluorine-atom abstraction (forms HF) | ≤25% of collision rate; no temperature dependence (298-500 K) | researchgate.net, nih.gov |
| SOₓFᵧ⁻ (excluding SO₂⁻) | N | No significant reaction | < 1 x 10⁻¹¹ cm³ s⁻¹ | researchgate.net, dtic.mil |
| SO₂⁻ | N, O | Efficient reaction | More efficient than other SOₓFᵧ⁻ anions | dtic.mil, nih.gov |
| SOₓFᵧ⁻ | O | F-atom exchange, F⁻ exchange, Charge transfer | ≤25% of collision rate | researchgate.net, dtic.mil |
This table summarizes the observed reactivity of sulfur oxyfluoride anions (SOₓFᵧ⁻) with atomic hydrogen, nitrogen, and oxygen.
Mechanistic Insights into Fluorinating Capabilities
The fluorinating capability of sulfur fluoride oxides is intrinsically linked to the reactivity of the sulfur-fluorine bond. A key mechanism for fluorine atom release is through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This process involves the reaction of a high-valent sulfur-fluoride species with a nucleophile, leading to the displacement of a fluoride ion. cshl.edu
Thionyl tetrafluoride (SOF₄) is a versatile polyvalent S-F hub in SuFEx chemistry. nih.gov It reacts with primary amines to form bench-stable iminosulfur oxydifluorides (RN=SOF₂). nih.gov These resulting compounds are themselves important reagents where the remaining S-F bonds can be exchanged. For example, under DBU catalysis, one of the S-F bonds in a bis(iminosulfur oxydifluoride) can be selectively exchanged. nih.gov While the resulting single S-F bond is less reactive due to attenuated electrophilicity at the sulfur center, it can still undergo exchange under more forcing conditions. nih.gov
A proposed mechanism for the bifluoride-catalyzed SuFEx trifluoromethylation of iminosulfur oxydifluorides involves the activation of the trifluoromethyl source (TMSCF₃) by the bifluoride ion to generate a free trifluoromethyl anion. This anion then attacks the sulfur center, leading to a five-coordinate intermediate that weakens the S-F bond and allows for fluoride displacement. cshl.edu
The general reactivity of sulfur fluorides is highly dependent on the oxidation state of the sulfur atom. nih.gov For example, the S-F bond in SOF₂ (oxidation state IV) is longer (1.58 Å) than in SO₂F₂ (oxidation state VI) (1.53 Å), and SOF₂ reacts rapidly with moisture, while SO₂F₂ is significantly more stable. nih.gov
Sulfur fluoride oxides, particularly as intermediates, play a crucial role in deoxofluorination reactions, where an oxygen atom in an organic molecule is replaced by fluorine atoms. Sulfur tetrafluoride (SF₄) is a primary reagent for these transformations, converting alcohols to alkyl fluorides, and aldehydes and ketones to gem-difluorides. acsgcipr.org During these reactions, thionyl fluoride (SOF₂) is formed as a byproduct. wikipedia.org
The general mechanism for deoxofluorination with sulfur-based fluorinating agents involves the activation of the alcohol or carbonyl group, followed by a reaction with fluoride or hydrogen fluoride (HF) to yield the fluorinated product and a sulfur-oxygen double bond (S=O) byproduct. acsgcipr.org
For the deoxofluorination of alcohols with SF₄, the mechanism is thought to involve the initial formation of an alkoxysulfur trifluoride intermediate (ROSF₃). aip.org In the presence of HF, which often acts as a catalyst, this intermediate can ionize to form a powerful leaving group, OSF₂⁺, facilitating a nucleophilic substitution by fluoride. aip.org The final displacement can proceed through either an Sₙ1 or Sₙ2 pathway, meaning that for chiral alcohols, complete inversion of stereochemistry is not always observed. acsgcipr.org
In the case of aldehydes and ketones, the mechanism is believed to start with the addition of SF₄ across the carbonyl double bond to form an intermediate of the type R₂CFOSF₃. wikipedia.org This is then followed by the elimination of thionyl fluoride (SOF₂) to give the gem-difluoro compound. acsgcipr.orgwikipedia.org
The deoxofluorination of graphite (B72142) oxide with SF₄ has also been investigated. In this process, hydroxy and carbonyl groups are replaced by fluorine, with SOF₂ being introduced into the product, which can later be removed by washing. kyoto-u.ac.jprsc.orgresearchgate.net
Thermochemical Aspects of Reactivity
The reactivity and thermal stability of sulfur fluoride oxides are fundamentally governed by their bond dissociation energies (BDEs). The cleavage of the S-F bond is a key step in many of their reactions.
Studies using single-collision chemiluminescent reactions of metastable strontium atoms with thionyl fluoride and sulfuryl fluoride have provided stepwise bond dissociation energies. rsc.org These experimental values offer insight into which bonds are likely to break first under energetic conditions.
Interactive Table: Stepwise Bond Dissociation Energies (D₀°) of Sulfur Fluoride Oxides
| Bond Cleavage Reaction | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| FSO−F | 362 ± 19 | 86.5 ± 4.5 |
| SO−F | 337 ± 106 | 80.5 ± 25.3 |
| FSO₂−F | 379 ± 18 | 90.6 ± 4.3 |
| SO₂−F | 229 ± 20 | 54.7 ± 4.8 |
For thionyl fluoride (SOF₂), the first S-F bond dissociation energy (FSO-F) is 362 ± 19 kJ/mol. rsc.org In sulfuryl fluoride (SO₂F₂), the first S-F bond is significantly stronger, with a dissociation energy (FSO₂-F) of 379 ± 18 kJ/mol. rsc.org This is consistent with the general observation that the S-F bond is stronger in the higher sulfur (VI) oxidation state of SO₂F₂ compared to the sulfur (IV) state in SOF₂. nih.gov After the first fluorine is removed, the second S-F bond dissociation energy in the resulting SO₂F radical (SO₂-F) is considerably lower at 229 ± 20 kJ/mol. rsc.org A shock tube study of SO₂F₂ decomposition yielded an endothermicity of ~81 kcal/mol (~339 kJ/mol) for the reaction SO₂F₂ → SO₂F + F, which is in reasonable agreement with the chemiluminescent study. aip.org
In the context of plasma chemistry, the cleavage of the S-F bond in SO₂F₂ leads to the formation of SO₂F⁻ and F. kyoto-u.ac.jp Theoretical calculations have also been used to investigate the dissociation of SO₂F₂ under external electric fields, showing that the S-F bonds lengthen and weaken as the field intensity increases, leading to stepwise dissociation. dntb.gov.ua
The thermal stability of sulfur fluoride oxides dictates their persistence in high-temperature environments. Sulfuryl fluoride (SO₂F₂) is noted for its thermal stability, being stable up to approximately 500 °C when dry. aip.org However, it can be decomposed in shock tube experiments at temperatures between 1900–2300°K. aip.org The primary decomposition pathway in these conditions is the cleavage of an S-F bond to form the SO₂F radical and a fluorine atom. aip.orgdtic.mil
In plasma environments, which involve both thermal and electron-impact processes, the decomposition of SO₂F₂ yields SO₂ and SOF₂ as major products. researchgate.netaip.org In the presence of epoxy resins, which can be found in gas-insulated electrical equipment, the thermal decomposition of SF₆ and the subsequent reactions can produce SOF₂ and SO₂. The initial formation temperature for these species in the presence of the resin is around 275 °C. matec-conferences.orgsemanticscholar.orgnih.gov
Thionyl fluoride (SOF₂) is less thermally stable than SO₂F₂. nih.gov It readily hydrolyzes in the presence of moisture to form sulfur dioxide and hydrogen fluoride. gezondheidsraad.nllibretexts.org Its thermal decomposition in the presence of decomposing epoxy resin also begins at approximately 275 °C. nih.gov
Thionyl tetrafluoride (SOF₄) is a colorless gas that reacts with water to produce hydrofluoric acid and sulfuryl fluoride. wikipedia.org Its synthesis often requires specific conditions, such as the fluorination of thionyl fluoride with fluorine gas or the reaction of sulfur tetrafluoride with oxygen in the presence of a catalyst, indicating its relative stability once formed but also its reactivity under certain conditions. acs.orgnist.gov
Computational Chemistry and Theoretical Modeling of Sulfur Fluoride Oxides
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of sulfur fluoride (B91410) oxides, offering a powerful lens through which to examine their electronic structure and predict their chemical behavior. royalsocietypublishing.orgmit.edu This theoretical framework allows for the detailed analysis of molecular properties by focusing on the electron density, a more manageable quantity than the full many-body wavefunction. royalsocietypublishing.org
Geometric Optimization and Prediction of Vibrational Spectra
A primary application of DFT is the geometric optimization of sulfur fluoride oxide molecules. acs.org This process determines the most stable three-dimensional arrangement of atoms in a molecule, providing crucial information about bond lengths and angles. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level have confirmed the trigonal bipyramidal geometry of thionyl tetrafluoride (SOF₄). These calculations reveal distinct axial and equatorial fluorine atoms, a key feature of its structure.
Once the optimized geometry is obtained, DFT can be used to predict the vibrational spectra of these molecules. collectionscanada.gc.caresearchgate.net These theoretical spectra, which detail the frequencies of molecular vibrations, can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to confirm the identity and structure of a compound. collectionscanada.gc.ca For example, the calculated vibrational frequencies for molecules like F₂SO and F₂SO₂ have been determined using various DFT methods. researchgate.net
Below is a table showcasing optimized geometric parameters for a representative this compound, thionyl tetrafluoride (SOF₄), as determined by gas-phase studies.
| Parameter | Value |
| S=O Bond Length | 1.409 Å |
| S-F (axial) Bond Length | 1.596 Å |
| S-F (equatorial) Bond Length | 1.539 Å |
This table presents the experimentally determined bond lengths for thionyl tetrafluoride in the gas phase, which are consistent with DFT calculations confirming its distorted trigonal bipyramidal geometry.
Electron Density Distribution and Electrostatic Potential Mapping
DFT calculations provide a detailed picture of the electron density distribution within this compound molecules. acs.orgmdpi.com This information is critical for understanding bonding and reactivity. The electron density is not uniformly distributed; some regions are electron-rich, while others are electron-poor.
This distribution can be visualized through electrostatic potential (ESP) maps. mdpi.comlibretexts.org These maps use a color scale to represent the electrostatic potential on the electron density surface of a molecule. libretexts.org Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas, prone to nucleophilic attack. researchgate.net For instance, in SOF₄, the axial fluorine atoms exhibit a higher electron density. This type of analysis is invaluable for predicting how these molecules will interact with other chemical species. libretexts.org
Prediction of Reactivity in Diverse Chemical Environments
By analyzing the electronic structure and electrostatic potential, DFT can be used to predict the reactivity of sulfur fluoride oxides in various chemical environments. researchgate.net For example, theoretical calculations have been employed to understand the reaction pathways of sulfur oxyfluoride anions (SOₓFᵧ⁻) with atomic species. researchgate.netdtic.mil DFT calculations indicate that factors such as reaction enthalpies and the characteristics of the potential energy surface can significantly influence reaction rate constants. researchgate.net This predictive capability is crucial for designing new synthetic routes and understanding the role of these compounds in complex chemical systems, such as in atmospheric chemistry or industrial processes. researchgate.net
Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the pathways of chemical reactions. numberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgresearchgate.net The energy and symmetry of these frontier orbitals govern the feasibility and outcome of a reaction. numberanalytics.comimperial.ac.uk
In the context of sulfur fluoride oxides, FMO analysis can predict sites of nucleophilic or electrophilic attack. For example, analyzing the HOMO and LUMO of a this compound molecule can reveal which atoms are most likely to donate or accept electrons, thereby predicting the most probable course of a reaction. researchgate.netresearchgate.net This approach has been validated experimentally in various reactions, such as the fluorination of graphene oxide using thionyl tetrafluoride. The interaction between the frontier orbitals of the reactants provides a stabilizing force that facilitates the chemical transformation. numberanalytics.com
Thermodynamic Property Calculations
Computational chemistry provides essential tools for determining the thermodynamic properties of sulfur fluoride oxides, which are fundamental to understanding their stability and reactivity.
Calculation of Enthalpies of Formation and Reaction Energies
The enthalpy of formation (ΔfH°) is a key thermodynamic quantity that represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. bartleby.com Computational methods, including various levels of DFT and ab initio model chemistries like Gaussian-3 (G3) and Complete Basis Set (CBS) methods, are used to calculate these values. researchgate.net Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to improve the accuracy of these calculations. researchgate.nettandfonline.com
For example, the enthalpies of formation for F₂SO and F₂SO₂ have been determined using such computational approaches. researchgate.net Similarly, reaction energies for processes involving sulfur fluoride oxides can be calculated, providing insight into the feasibility and energetics of chemical transformations. researchgate.netnist.gov These calculations are crucial for predicting the stability of these compounds and for understanding the energy changes that accompany their reactions. aps.org
The table below presents calculated enthalpies of formation for several this compound species.
| Compound | Enthalpy of Formation (kcal/mol at 298 K) |
| F₂SO | -140.6 |
| F₂SO₂ | -181.1 |
| FClSO | -92.6 |
| FClSO₂ | -132.3 |
This table shows the best-calculated values for the enthalpies of formation at 298 K, derived from an average of G3, G3B3, CBS-Q, and CBS-QB3 isodesmic energies. researchgate.net
Determination of Ionization Energies and Electron Affinities
Computational chemistry provides powerful tools for determining the ionization energies (IE) and electron affinities (EA) of sulfur fluoride oxides. These fundamental properties are crucial for understanding the chemical reactivity, stability, and electronic structure of these molecules. Various ab initio and density functional theory (DFT) methods are employed to predict these values with high accuracy.
Theoretical calculations, including sophisticated methods like the Gaussian-2 (G2) procedures, have been utilized to determine the thermochemistry and molecular structures of sulfur fluorides and their cations. researchgate.net These methods allow for the derivation of standard enthalpies of formation, which are intrinsically linked to ionization energies. researchgate.net For instance, studies combining experimental data with ab initio calculations have yielded ionization energies for radicals such as thionyl fluoride (SOF) and sulfuryl fluoride (SO2F). researchgate.net The ionization energy for SOF has been reported as 9.51 eV, while for SO2F, it is 10.82 eV. researchgate.net
The stability of various sulfur fluoride species, including their ions, often correlates with their electronic structure. Theoretical analyses have shown that alternating patterns of high and low values for ionization energies and electron affinities across a series like SFn (n=1-6) can be attributed to the enhanced stability of closed-shell molecular species. researchgate.net For example, species with fully-filled valence electron shells around the central sulfur atom exhibit particular stability. researchgate.net
The accuracy of these theoretical predictions is often benchmarked against experimental values where available. Guided ion beam mass spectrometry, for example, has been used to measure collision-induced dissociation and charge transfer reactions, from which ionization energies of various sulfur fluoride species can be derived. aip.org Theoretical models are considered highly accurate when they can reproduce experimental values with minimal deviation, often within a few kcal/mol. researchgate.net
Table 1: Calculated Ionization Energies for Selected Sulfur Fluoride and Oxyfluoride Species
| Compound | Formula | Ionization Energy (eV) | Method/Reference |
| Thionyl Fluoride Radical | SOF | 9.51 | Experimental/Theoretical researchgate.net |
| Sulfuryl Fluoride Radical | SO2F | 10.82 | Experimental/Theoretical researchgate.net |
| Sulfur Tetrafluoride Oxide | SOF4 | 12.98 ± 0.10 | Calculated nist.gov |
| Sulfur Difluoride | SF2 | 10.15 ± 0.19 | Calculated researchgate.net |
| Sulfur Tetrafluoride | SF4 | 11.90 ± 0.16 | Calculated researchgate.net |
| Sulfur Pentafluoride | SF5 | 9.71 ± 0.16 | Calculated researchgate.net |
This table presents a selection of ionization energies for sulfur fluoride and oxyfluoride species determined through computational methods and experimental validation. The values highlight the electronic properties of these compounds.
Theoretical Studies of Adsorption Phenomena (e.g., on Metal-Organic Frameworks)
Theoretical studies are instrumental in understanding and predicting the adsorption of sulfur fluoride oxides and related gases like sulfur dioxide (SO2) on porous materials such as metal-organic frameworks (MOFs). These computational approaches allow for the rational design of new materials with enhanced adsorption capacity and selectivity. researchgate.netmdpi.com
A common multiscale approach involves using high-level quantum mechanics (QM) calculations to study the interaction of a single gas molecule with a representative part of the MOF, such as the organic linker. mdpi.com This provides detailed information about the nature and strength of the adsorbate-adsorbent interaction. Subsequently, Grand Canonical Monte Carlo (GCMC) simulations are used to predict the total adsorption uptake at various pressures and temperatures, using the parameters derived from the QM calculations. mdpi.com
Studies on SO2 adsorption have shown that the interaction with standard, unfunctionalized MOF linkers is relatively weak. mdpi.com However, by strategically introducing functional groups onto the organic linkers, the binding energy can be significantly enhanced. mdpi.com For example, theoretical calculations at the RI-DSD-BLYP/def2-TZVPP level of theory demonstrated that functionalizing a benzene (B151609) linker with a -PO3H2 group increases the binding energy with SO2 by 2.5 times compared to the unfunctionalized linker. mdpi.com
The primary adsorption sites within MOFs can be identified through these theoretical models. For many gases, including SO2, key sites include coordinatively unsaturated metal centers, as well as specific moieties on the organic linkers like azo groups or phenyl rings. researchgate.netmdpi.com The interaction is often a physisorption process, characterized by binding energies typically less than 50 kJ/mol. researchgate.net MOFs are seen as highly promising adsorbents for sulfur-containing compounds due to their high porosity, large surface areas, and tunable chemical functionality. acs.org
Applications of Sulfur Fluoride Oxides in Chemical Synthesis and Materials Science
Reagents in Organic Synthesis
Sulfur fluoride (B91410) oxides, particularly sulfur tetrafluoride (SF₄) and its derivatives, are powerful reagents in organic synthesis, primarily for the introduction of fluorine atoms. acs.orgresearchgate.netrsc.org The high strength of the sulfur-oxygen bond (approximately 124 kcal/mol) compared to the sulfur-fluorine bond (approximately 82 kcal/mol) is a key driving force for these deoxygenative fluorination reactions. acs.org
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. news-medical.netcas.cnnih.gov Sulfur-based fluorination reagents provide an effective means to achieve this transformation. acs.org For instance, reagents derived from sulfur tetrafluoride (SF₄), such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, are widely utilized for the deoxygenative fluorination of alcohols, aldehydes, and ketones. acs.org These reactions proceed without the need for pre-activation of the starting materials, offering a streamlined approach to synthesizing organofluorine compounds. acs.org
The strategic placement of fluorine atoms can enhance the bioactivity of pharmaceutical compounds by improving properties like metabolic stability and bioavailability. news-medical.net For example, the fluorinated analog of the antidepressant citalopram has been synthesized and shown to retain its activity. news-medical.net
The synthesis of organofluorine compounds with specific, desired properties is a significant area of research in medicinal chemistry and materials science. cas.cnnih.gov Sulfur-based reagents play a crucial role in this field by enabling the selective introduction of fluorine. acs.org The ability to replace hydroxyl and carbonyl groups with fluorine allows for the fine-tuning of molecular properties. rsc.orgresearchgate.net
For example, the introduction of a difluoromethylene (CF₂) group can act as a bioisostere for an ether oxygen, altering the molecule's conformation and reactivity, which is a valuable strategy in drug design. acs.org Furthermore, the development of various sulfur-based fluorination reagents with different reactivities and selectivities allows chemists to choose the most appropriate tool for a specific synthetic challenge. acs.orgresearchgate.net
Catalytic Roles in Specialized Sulfur and Fluorine Chemistry
Beyond their role as stoichiometric reagents, sulfur(VI) fluorides are also pivotal in the development of catalytic transformations. nih.govacs.orgclaremont.edu The field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Barry Sharpless, has seen remarkable growth and relies on the catalytic activation of the highly stable S-F bond. nih.govacs.orggrantome.com
Early strategies in this area focused on activating the sulfur center of S(VI) fluorides for nucleophilic addition using base catalysis. nih.govacs.org For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been extensively used to catalyze the synthesis of sulfonic esters from sulfonyl fluorides and silyl ethers. nih.govacs.org The exact mechanism of DBU's catalytic role is still under investigation, with hypotheses suggesting it may either activate the silyl ether or the sulfur(VI) fluoride substrate. nih.govacs.org
More recent developments have explored the use of bifluoride salts as catalysts in SuFEx reactions. nih.govnih.gov In systems involving silyl ethers, the bifluoride anion can initiate a deprotection cascade. nih.gov In protic systems, fluoride can form hydrogen fluoride (HF), which then acts as a hydrogen-bond donor to activate the S(VI) fluoride towards nucleophilic substitution. nih.govacs.org
Advanced Fluorination Reagents
The versatility of sulfur fluoride oxides extends to their use as advanced fluorination reagents for modifying materials and participating in novel chemical reactions.
Sulfur tetrafluoride (SF₄) has been successfully employed for the deoxofluorination of graphite (B72142) oxide (GO). rsc.orgresearchgate.net This process involves the replacement of hydroxyl and carbonyl groups on the GO surface with fluorine atoms, resulting in the formation of graphite oxyfluoride. rsc.orgresearchgate.net The reaction preserves the carbon skeleton of the graphite oxide. rsc.orgresearchgate.net
This modification leads to a material that is less hygroscopic due to the hydrophobic nature of the fluorine atoms. rsc.orgresearchgate.net Interestingly, despite the smaller size of fluorine compared to the oxygen-containing functional groups, the interlayer separation of the product increases after deoxofluorination. rsc.orgresearchgate.net The reaction can be carried out at temperatures below the decomposition temperature of GO and can be catalyzed by hydrogen fluoride (HF). rsc.orgresearchgate.net
Reaction Conditions for Deoxofluorination of Graphite Oxide with SF₄
| Catalyst | SF₄ Pressure (atm) | Temperature (°C) | Outcome |
|---|---|---|---|
| None | ≥ 8 | 25 | Reaction proceeds |
| HF | 1 | 25 | Reaction proceeds |
This table summarizes the conditions for the deoxofluorination of graphite oxide using sulfur tetrafluoride, highlighting the role of pressure, temperature, and catalysis.
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry platform that utilizes the unique reactivity of high-oxidation-state sulfur fluorides. nih.govmonash.eduresearchgate.net This chemistry relies on the robust yet selectively reactive nature of the S(VI)-F bond to form stable covalent linkages. nih.govmonash.edu SuFEx reactions are characterized by their high efficiency, broad functional group tolerance, and often metal-free conditions. nih.govresearchgate.net
The core of SuFEx chemistry is the reaction between a sulfur(VI) fluoride, such as a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (R-OSO₂F), and a nucleophile. nih.gov While initial work focused on nucleophiles like silyl ethers and amines, the scope has expanded to include a variety of others. researchgate.net
The reactivity of the S(VI)-F bond in SuFEx reactions can be modulated, with an approximate order of reactivity being RN=S(O)F₂ > R-SO₂F > R-OSO₂F > RN=S(O)(OAr)F. nih.gov This differential reactivity allows for controlled, sequential reactions. nih.gov The stability of the S-F bond makes sulfonyl fluorides resistant to many common reaction conditions, including oxidation and reduction, yet they can be activated for selective reactions. nih.govnih.govbldpharm.com
Explorations in Materials Science Research
Sulfur fluoride oxides are a class of compounds that have garnered significant interest in materials science due to their distinct chemical properties. Their potential applications are being explored in various high-technology sectors, from microelectronics to the development of novel materials.
Potential as Etching Agents in Microelectronic Device Production
In the fabrication of microelectronic devices, the precise and selective removal of material, a process known as etching, is a critical step. honeywell.comsigmaaldrich.com Fluorine-based chemistries are fundamental to many etching processes used in the semiconductor industry. daikinchemicals.cominhancetechnologies.com While not as commonly used as sulfur hexafluoride (SF6), certain sulfur fluoride oxides are being investigated for their potential as specialized etching agents.
The utility of these compounds often lies in plasma etching processes. In high-density plasmas, precursor gases are decomposed to create reactive species that etch the substrate. utwente.nl For instance, plasmas containing both sulfur and fluorine, often with the addition of oxygen, can generate a complex mix of ions and radicals. utwente.nlresearchgate.net Within these plasma environments, sulfur fluoride oxide species can be formed in-situ and participate in the etching of materials like silicon and its compounds. utwente.nl
The key advantage of using a mixture of gases is the ability to control the etching process finely. The oxygen component can contribute to the formation of a passivation layer (e.g., SiOxFy) on the sidewalls of the etched features, which prevents lateral etching and leads to more anisotropic (vertical) profiles. utwente.nl The fluorine radicals are the primary etchant for silicon, forming volatile silicon tetrafluoride (SiF4). utwente.nl The presence of sulfur can influence the plasma chemistry and the composition of the passivation layer.
Research in this area focuses on developing custom etchant blends for specific applications that require high selectivity and uniform removal of substrates without damaging underlying layers. honeywell.com The goal is to achieve a controllable and steady etching rate, compatibility with various photoresists, and minimal undercutting and residue. sigmaaldrich.com
| Etching Parameter | Role of Fluorine/Oxygen Plasma Components |
| Etching Species | Fluorine radicals (F*) are the primary etchant for silicon. |
| Passivation Layer | Oxygen radicals contribute to the formation of a protective SiOxFy layer on sidewalls. |
| Anisotropy | The balance between etching and passivation leads to directional etching. |
| Selectivity | The specific gas mixture can be tuned to selectively etch one material over another. |
Leveraging Unique Bonding and Structural Properties for Novel Material Design
The distinctive bonding and structural characteristics of sulfur fluoride oxides make them valuable building blocks for the design of new materials with tailored properties. The nature of the sulfur-fluorine (S-F) bond is highly dependent on the oxidation state of the sulfur atom and the other substituents attached to it. nih.gov
The introduction of oxygen to form sulfur fluoride oxides, such as thionyl fluoride (SOF₂) and sulfuryl fluoride (SO₂F₂), alters the bond lengths and reactivity compared to sulfur fluorides like SF₄ and SF₆. nih.gov For example, the S-F bond in SOF₂ (1.58 Å) is longer than in SO₂F₂ (1.53 Å), which influences their chemical behavior. nih.gov
One of the most significant areas where these properties are leveraged is in the field of "click chemistry," specifically through a set of reactions known as Sulfur Fluoride Exchange (SuFEx). nih.gov SuFEx utilizes the reactivity of the S-F bond in high-oxidation-state sulfur (VI) hubs, such as sulfuryl fluoride (SO₂F₂), to create robust connections between molecular building blocks. nih.gov This methodology has had a significant impact on materials science, particularly in the synthesis of novel polymers. nih.gov
The process allows for the rapid and efficient creation of polysulfates or polysulfonates by reacting bifunctional precursors with sulfuryl fluoride or related compounds. The reliability and high yield of the SuFEx reaction make it an attractive method for creating advanced polymers with precisely defined structures and properties for a wide range of applications.
Furthermore, the unique geometries of this compound molecules are being explored in the design of advanced materials. For instance, the tetrahedral geometry of sulfuryl fluoride influences the three-dimensional structure of polymers derived from it. wikipedia.org Researchers are also investigating sulfur-based compounds for applications in energy storage, such as in novel cathode materials for fluoride-ion batteries, where the electrochemical properties of sulfur and fluorine are key. researchgate.net The development of specialized reagents like oxetane and azetidine sulfonyl fluorides for use in drug discovery also highlights the versatility of the S-F moiety in creating novel molecular architectures, a principle that can be extended to materials science. nih.gov
| Compound Family | Key Property | Application in Material Design |
| Sulfuryl Fluorides (e.g., SO₂F₂) | Highly reactive S(VI)-F bond | Backbone for novel polymers via SuFEx click chemistry. nih.gov |
| Thionyl Fluorides (e.g., SOF₂) | Specific bond lengths and reactivity | Potential as building blocks for specialized polymers and materials. nih.gov |
| Complex Oxysulfides | Anion redox capabilities | Development of high-capacity cathode materials for batteries. researchgate.net |
Environmental Chemistry and Atmospheric Fate of Sulfur Fluoride Oxides
Formation as Byproducts of Sulfur Hexafluoride (SF₆) Decomposition
In long-running SF₆ insulation devices, electrical stresses can lead to partial discharges (PD), which decompose the stable SF₆ molecule into various lower-fluorine sulfides. acs.org In the presence of trace amounts of water (H₂O) and oxygen (O₂), which are common impurities in such systems, these reactive byproducts undergo further reactions. nih.govacs.org This process leads to the generation of characteristic gases, including thionyl tetrafluoride (SOF₄) and sulfuryl fluoride (B91410) (SO₂F₂). acs.org The initial decomposition of SF₆ under electrical discharge is the primary step, forming reactive species that then interact with ambient impurities. electrochemsci.org
Partial discharges, such as corona discharges, provide the necessary energy to break the strong sulfur-fluorine bonds in SF₆. nih.govepa.gov The dissociation of SF₆ molecules by electron collisions in these low-current discharges is the rate-controlling factor for the production of oxyfluorides. nist.govoclc.org The relative yields of SOF₄ and SO₂F₂ are dependent on the discharge conditions. nih.gov
Research indicates that at lower discharge power levels, SOF₄ is often the dominant oxyfluoride produced. nih.govnist.gov Conversely, as the discharge power, gas pressure, or temperature increases, the production of other oxyfluorides like thionyl fluoride (SOF₂) tends to become more dominant. nih.gov The presence of oxygen also plays a crucial role; when O₂ is added to the gas, the production of both SO₂F₂ and SOF₄ increases relative to SOF₂. nih.govnist.gov
Table 1: Effect of Discharge Conditions on Oxyfluoride Production
| Condition | Predominant Product |
|---|---|
| Lower Discharge Power/Temperature | SOF₄ nih.govnist.gov |
| Higher Discharge Power/Temperature | SOF₂ nih.gov |
Trace water content significantly impacts the decomposition pathways of SF₆ and the resulting byproduct distribution. acs.org The presence of H₂O molecules affects the partial discharge characteristics and the subsequent chemical reactions at a micro-level. acs.org High-energy electrons from the discharge can decompose not only SF₆ but also the trace H₂O molecules present in the system. acs.org
Studies have demonstrated a clear relationship between H₂O content and the production of SOF₄ and SO₂F₂. The production of SOF₄ shows an approximately linear and negative trend with increasing H₂O content. acs.org In contrast, the production of SO₂F₂ exhibits an approximately exponential increase, with a slight initial rise followed by a sharp increase at higher water concentrations. acs.org This is because trace H₂O can capture fluorine atoms, which inhibits the recombination of lower-sulfide byproducts (SFₓ) back into SF₆, thereby promoting the formation of different oxides. researchgate.net
Table 2: Influence of Trace H₂O on SOF₄ and SO₂F₂ Production
| H₂O Content | SOF₄ Production Trend | SO₂F₂ Production Trend |
|---|
The effective production rates of SO₂F₂ increase with H₂O content, whereas the rate for SOF₄ decreases. acs.orgacs.org
Gas-Phase Hydrolysis Rates and Environmental Degradation Pathways
Once released into the atmosphere, the environmental persistence of sulfur fluoride oxides is determined by their degradation pathways, primarily through gas-phase hydrolysis. The rate of this reaction with atmospheric water vapor is a key factor in their environmental lifetime.
The hydrolysis of sulfur tetrafluoride (SF₄), a precursor to some sulfur fluoride oxides, into thionyl fluoride (SOF₂) has been measured. The second-order gas-phase reaction rate constant was determined to be in the range of (0.9–2.6) x 10⁻¹⁹ cm³ s⁻¹ at 350 K. osti.goviaea.org The subsequent hydrolysis of SOF₂ in the gas phase is significantly slower, by three to four orders of magnitude. osti.goviaea.org
For sulfuryl fluoride (SO₂F₂), hydrolysis is also a key degradation mechanism. acs.org The rate of hydrolysis is pH-dependent. In atmospheric conditions, such as in cloud water, its degradation rate can be quantified by its half-life.
Table 3: Sulfuryl Fluoride (SO₂F₂) Hydrolysis Half-Life at 25°C
| pH | Condition | Half-Life |
|---|---|---|
| 5.9 | Cloud Water | 74 hours fluoridealert.org |
The degradation of SO₂F₂ in the presence of water can lead to the formation of SO₂ and SOF₂ as major products. aip.orgresearchgate.net
Monitoring and Diagnostic Applications of Sulfur Fluoride Oxide Byproducts
The analysis of SF₆ decomposition products, including SOF₄ and SO₂F₂, has become a critical tool for diagnosing the internal condition of high-voltage, gas-insulated equipment. researchgate.net The type, concentration, and production rate of these byproducts are closely related to the nature and severity of insulation faults. acs.orgacs.orgresearchgate.net
To improve the accuracy of fault diagnosis, researchers have developed methods based on the concentration ratios of various decomposition byproducts. acs.orgmdpi.com These ratios can provide a more reliable indication of a fault than absolute concentration measurements, which can be affected by factors like the volume of the gas chamber. mdpi.com Different insulation fault types produce distinct patterns in the concentrations and ratios of these gases. researchgate.net
Several characteristic ratios have been proposed to identify and classify partial discharge types and severity. For instance, a smaller value of the C(SOF₂ + SO₂)/C(SO₂F₂) ratio can indicate a larger PD energy and a more serious fault. mdpi.com Another ratio, (c(SO₂F₂) + c(SOF₄))/(c(SOF₂) + c(SO₂)), has been developed to help evaluate the severity of PD faults in DC SF₆ gas-insulated equipment. acs.orgacs.org
Table 4: Characteristic Ratios for Insulation Fault Diagnosis
| Ratio | Indication |
|---|---|
| (c(SO₂F₂) + c(SOF₄)) / (c(SOF₂) + c(SO₂)) | Used to diagnose PD fault severity in DC equipment. acs.orgacs.org |
| C(SOF₂ + SO₂) / C(SO₂F₂) | A smaller value suggests a more severe fault and larger PD energy. mdpi.com |
These diagnostic methods allow for the non-invasive monitoring of equipment health, enabling preventative maintenance and enhancing the safety and reliability of power systems.
Future Research Directions and Emerging Opportunities in Sulfur Fluoride Oxide Chemistry
Exploration of Novel Synthetic Routes and Sustainable Catalytic Systems
The development of new synthetic methods for sulfur fluoride (B91410) oxides, particularly thionyl fluoride (SOF₂), is crucial for expanding their utility. Traditional methods for generating SOF₂ often involve harsh reagents and difficult isolation procedures, which has limited its use in organic synthesis. nih.gov A significant area of future research lies in creating safer, more efficient, and scalable synthetic routes.
Recent breakthroughs have focused on the in-flow generation of thionyl fluoride from inexpensive, readily available commodity chemicals like thionyl chloride (SOCl₂) and potassium fluoride (KF). nih.govchemrxiv.orgresearchgate.net This approach utilizes microfluidic devices to produce the toxic, gaseous SOF₂ on demand and use it immediately in subsequent reactions, enhancing safety and control. nih.govresearchgate.netacs.org This methodology has been successfully applied to the synthesis of acyl fluorides from carboxylic acids. acs.org Further research is needed to expand the scope of substrates and to integrate these flow systems into multi-step syntheses for producing a wider array of valuable compounds such as esters, amides, and ketones. chemrxiv.orgacs.org
Another promising avenue is the development of sustainable catalytic systems. While much of the recent focus has been on sulfur(VI) fluoride chemistry, the principles are applicable to sulfur(IV) oxides as well. nih.gov Research into transition-metal catalysis, for instance, has yielded methods for the synthesis of sulfonyl fluorides using palladium and copper catalysts. nih.govresearchgate.net Future work should aim to develop catalytic cycles that utilize sulfur fluoride oxides directly or generate them in situ under mild conditions. Exploring base-catalyzed and fluoride-anion-catalyzed sulfur-fluoride exchange (SuFEx) reactions presents further opportunities to create more sustainable and atom-economical transformations. nih.gov
Key Research Goals:
Optimization of flow-chemistry setups for SOF₂ generation to improve yield and scalability.
Expansion of the substrate scope for in-situ generated SOF₂ reactions.
Development of novel catalytic systems (e.g., transition metal, organocatalytic) for the synthesis and functionalization of sulfur fluoride oxides.
Investigation of mechanistically distinct activation modes for sulfur-fluorine bonds to enable new types of chemical transformations.
Advanced Spectroscopic and Structural Characterization Techniques for Elusive Species
A significant challenge in sulfur fluoride oxide chemistry is the detection and characterization of reactive and often short-lived intermediates. Advancements in spectroscopic techniques are paramount to understanding complex reaction mechanisms and identifying these elusive species.
Future research will increasingly rely on sophisticated analytical methods. For instance, combining Fourier-transform infrared (FTIR) spectroscopy with smog chamber techniques allows for the kinetic study of gas-phase reactions involving sulfur fluoride oxides under atmospherically relevant conditions. ippc.int This is crucial for understanding the environmental fate of compounds like sulfuryl fluoride (SO₂F₂). ippc.int
For solution-phase reactions, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Recent studies have demonstrated its utility in detecting transient intermediates during the defluorination of SO₂F₂, providing critical insights into the reaction pathway. nih.gov The development of advanced NMR techniques, such as rapid-injection NMR and in-situ monitoring of flow reactions, will be essential. These methods can provide real-time kinetic and structural data, helping to elucidate reaction mechanisms that are currently poorly understood.
Further opportunities lie in the application of mass spectrometry, X-ray crystallography of stabilized intermediates, and matrix isolation spectroscopy to trap and study highly reactive species at low temperatures. The data gathered from these advanced techniques will be invaluable for benchmarking computational models and designing more efficient synthetic routes.
Development of Predictive Computational Models for Complex Reactivity and Intermolecular Interactions
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For sulfur fluoride oxides, theoretical investigations are essential for elucidating reactivity, stability, and intermolecular forces that govern their chemical transformations. physchemres.orgresearchgate.net
Future research will focus on developing more accurate and predictive computational models. High-level quantum mechanical calculations, such as Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT), are already being used to study the intricate non-covalent interactions involving thionyl fluoride. physchemres.orgresearchgate.net These studies have characterized complexes stabilized by hydrogen bonds, chalcogen bonds, and halogen bonds. physchemres.org Further work is needed to model transition states and reaction energy profiles to predict the outcomes of complex reactions. For example, DFT calculations have been employed to study the adsorption and interaction of SOF₂ and SO₂F₂ on material surfaces, such as Co-doped MoS₂, providing insights into potential sensor applications. nih.govresearchgate.net
A particularly exciting frontier is the application of machine learning (ML). ML models can be trained on large datasets from experiments and high-throughput computational screening to predict reactivity. digitellinc.com An ML model has already been developed to predict the success of Sulfur(VI) Fluoride Exchange (SuFEx) reactions between primary amines and sulfamoyl fluorides. digitellinc.com Similar models could be developed for sulfur(IV) fluoride oxide systems to accelerate the discovery of new reactions and optimize reaction conditions, reducing the need for extensive empirical screening.
| Method | Application | Key Insights | Reference |
|---|---|---|---|
| MP2/aug-cc-pVTZ | Studying intermolecular complexes of SOF₂ with HSX molecules. | Characterization of stabilizing interactions like hydrogen and chalcogen bonds. | physchemres.orgresearchgate.net |
| Density Functional Theory (DFT) | Investigating the adsorption of SOF₂ and SO₂F₂ on Co-MoS₂ surfaces. | Analysis of charge transfer, electronic density of states, and potential for gas sensing. | nih.govresearchgate.net |
| Machine Learning (ML) | Predicting the reactivity of sulfamoyl fluorides in SuFEx reactions. | Classification of reactivity and prediction of reaction success, accelerating discovery. | digitellinc.com |
Expanding Applications in Green Chemistry and Flow Chemistry Paradigms
The unique properties of sulfur fluoride oxides, combined with modern synthetic techniques, are creating new opportunities in green and flow chemistry. These paradigms prioritize safety, efficiency, resource conservation, and waste reduction.
The on-demand, in-flow synthesis of thionyl fluoride is a prime example of this synergy. nih.govresearchgate.net Generating the hazardous gas in a contained microfluidic reactor and using it immediately avoids the risks associated with storing and handling large quantities. researchgate.netacs.org This approach significantly improves the safety profile, making SOF₂ a more accessible and convenient reagent. researchgate.net Future research should focus on expanding the library of reactions that can be performed in flow, including multi-step sequences where SOF₂ is generated and consumed in a continuous, automated process to create diverse and valuable molecules. nih.govacs.org
From a green chemistry perspective, using abundant and inexpensive starting materials like SOCl₂ and KF is highly advantageous. acs.org Furthermore, the development of catalytic reactions that use sulfur fluoride oxides will improve atom economy and reduce stoichiometric waste. nih.gov Another green application is in remediation; for example, developing efficient scrubbing technologies to capture and degrade fumigants like SO₂F₂ from vent gases prevents their release into the atmosphere. acs.org The use of alkaline hydrogen peroxide for this purpose represents a promising green remediation strategy. nih.govacs.org
| Precursors | Technology | Key Advantage | Application | Reference |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂), Potassium fluoride (KF) | Microfluidic Device | Safe, on-demand generation and precise dosing of toxic gas. | Synthesis of acyl fluorides from carboxylic acids. | nih.govacs.org |
| Generated Acyl Fluoride | Modular Flow Setup | Telescoped, multi-step synthesis without isolation of intermediates. | Direct conversion of carboxylic acids into esters, amides, and ketones. | chemrxiv.orgacs.org |
Investigating Atmospheric Chemistry and Environmental Remediation Strategies for Fluorine-Containing Compounds
Sulfur- and fluorine-containing compounds can have significant environmental impacts, and understanding their atmospheric fate is a critical area of research. Sulfuryl fluoride (SO₂F₂), used as a fumigant, is a potent greenhouse gas with a long atmospheric lifetime. ippc.intippc.int Future research must continue to investigate the atmospheric chemistry of SO₂F₂ and other related compounds. Studies focusing on its reactions with atmospheric oxidants like OH radicals, Cl atoms, and ozone are essential for accurately modeling its lifetime and global warming potential. ippc.int While current data suggest a tropospheric lifetime of over 300 years for SO₂F₂, exploring potential minor sinks, such as oceanic uptake and hydrolysis, remains an important task. ippc.intippc.int
In parallel, developing effective environmental remediation strategies is a high priority. The increasing use of SO₂F₂ necessitates methods to prevent its atmospheric release. acs.org A promising approach is the development of chemical scrubbers for fumigation vent streams. Recent work has shown that alkaline hydrogen peroxide can rapidly and completely defluorinate SO₂F₂, converting it into innocuous or short-lived products like fluoride and sulfate. nih.govacs.org Future research should focus on optimizing these scrubber systems for real-world applications and investigating the degradation pathways of other environmentally persistent organofluorine compounds. Furthermore, exploring bioremediation strategies, such as using microorganisms that can cleave C-F or S-F bonds, offers a sustainable, long-term approach to cleaning up contaminated sites. epa.gov
Design of New Fluorine-Containing Materials Utilizing this compound Derivatives as Building Blocks
Derivatives of sulfur fluoride oxides, particularly sulfonyl fluorides (R-SO₂F), are emerging as versatile building blocks for the design of advanced materials and functional molecules. The unique stability and reactivity of the sulfonyl fluoride group make it an attractive functional handle in medicinal chemistry, chemical biology, and materials science. researchgate.netsemanticscholar.org
A key area for future research is the incorporation of sulfonyl fluoride moieties into polymers. The SuFEx click chemistry reaction, which often involves sulfonyl fluorides, provides a highly efficient and reliable method for polymer synthesis and modification. researchgate.net This could lead to new materials with tailored properties, such as enhanced thermal stability, chemical resistance, or specific optical and electronic characteristics.
In the biomedical field, sulfonyl fluorides are used as electrophilic "warheads" in covalent inhibitors and chemical probes. researchgate.netnih.gov They are also being developed as prosthetic groups for ¹⁸F radiolabeling in positron emission tomography (PET) imaging. researchgate.net Future work will involve designing and synthesizing novel this compound derivatives that can be readily attached to biomolecules to create new diagnostic and therapeutic agents. The synthesis of complex fluorinated molecules, such as fluorophores, also benefits from the strategic use of fluorinated building blocks, highlighting the broad potential for creating novel functional materials. nih.govossila.com
Q & A
Q. What are the standard laboratory methods for synthesizing sulfur fluoride oxides, and how do reaction conditions influence yield?
Synthesis typically involves fluorination reactions using agents like SF₄ or SF₆ with metal oxide catalysts (e.g., Al₂O₃, Fe₂O₃) under controlled temperatures (130–170°C). For example, fluorinated alumina catalysts achieve ~71.6% yield at atmospheric pressure, while pressurized systems improve efficiency . Key considerations include catalyst stability, fluorination reagent toxicity, and byproduct separation challenges due to similar boiling points of reactants and products .
Q. How can researchers accurately quantify sulfur and fluoride content in sulfur fluoride oxide compounds?
- Sulfur Analysis : Convert sulfate (SO₄²⁻) to SO₃ via ion chromatography, accounting for thermal decomposition effects (e.g., drying at 450°C vs. 1150°C) .
- Fluoride Analysis : Use direct current plasma emission spectroscopy (DCP-ES) on acid-dissolved samples, though subsampling errors may require validation through glass melt analysis .
- Cross-validate with techniques like gas chromatography (GC) for impurity profiling .
Q. What analytical techniques are recommended for characterizing this compound properties?
- Physical Properties : Boiling points, vapor pressure, and solubility via NIST Chemistry WebBook data .
- Chemical Stability : Reactivity tests with water, alkaline solutions, or oxidizing agents (e.g., H₂O₂) to assess decomposition pathways .
- Spectroscopic Methods : IR/Raman spectroscopy for bond characterization (e.g., S=O, S-F stretches) .
Advanced Research Questions
Q. What strategies optimize catalyst systems for this compound synthesis to minimize byproducts?
| Catalyst System | Conditions | Yield/Selectivity | Challenges |
|---|---|---|---|
| Fluorinated Al₂O₃ | Atmospheric pressure | 71.6% yield | Low conversion (55%) with SF₄/SF₆ |
| AlCl₃/CrCl₃ composites | Circulating reactor | >95% selectivity | Complex catalyst preparation |
| Rare metals (e.g., AgI) | 1–5 min reaction time | >95% yield | High cost and scalability issues |
| Prioritize catalysts that reduce toxic reagent use (e.g., replacing SF₄ with less hazardous fluorinators) and enhance phase separation . |
Q. How can impurities like SO₂ be removed from sulfur fluoride oxides during purification?
- Adsorption with Al₂O₃ : Reduces SO₂ from 250 ppm to <10 ppm in sulfuryl fluoride. Process parameters: ambient temperature, 1 bar pressure, 20-second contact time .
- Oxidative Pre-Treatment : Wash with H₂O₂ to lower initial SO₂ content before adsorption, achieving 32 ppm residual levels .
- Validation : Use GC and Dräger tubes for impurity quantification .
Q. How do interdisciplinary approaches improve understanding of this compound environmental impacts?
- Toxicology : Assess acute/chronic exposure effects using ATSDR guidelines, focusing on respiratory and metabolic interference .
- Life Cycle Analysis (LCA) : Evaluate global warming potential (GWP) and acidification contributions using CML-IA baseline methods .
- Ecotoxicology : Study bioaccumulation in ecosystems via maximum tolerable concentration (MTC) models for heavy metals and fluorides .
Addressing Data Contradictions
Q. How should researchers resolve discrepancies in sulfur/fluoride quantification across analytical methods?
- Thermal Decomposition Adjustments : Correct sulfate data for drying temperature variations (e.g., 450°C vs. 1150°C) to avoid overestimation .
- Cross-Validation : Compare DCP-ES results with X-ray fluorescence (XRF) or inductively coupled plasma (ICP) for elemental consistency .
Methodological Tables
Q. Table 1. Impurity Removal Efficiency Using Al₂O₃ Adsorption
| Initial SO₂ (ppm) | Post-Adsorption SO₂ (ppm) | Conditions |
|---|---|---|
| 250 | 100 | 20°C, 1 bar, 3-second contact |
| 50 | 32 | H₂O₂ pre-wash + Al₂O₃ |
| 25 | 10 | 20-second contact, 85 kg Al₂O₃ |
| Source: |
Q. Table 2. Catalyst Performance in this compound Synthesis
| Catalyst | Fluorinating Agent | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Fluorinated Al₂O₃ | O₂ | 71.6 | High |
| AlCl₃/CrCl₃ | SF₆ | >95 | >95 |
| AgI/KF | HF | >95 | Moderate |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
